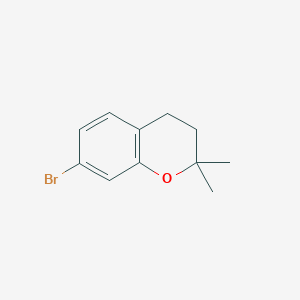

2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran

Description

The exact mass of the compound this compound is 240.01498 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIUZNRBJXPSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238967 | |

| Record name | 7-Bromo-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263903-20-4 | |

| Record name | 7-Bromo-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263903-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 2,2 Dimethyl 7 Bromo 3,4 Dihydro 2h 1 Benzopyran

Transformations Involving the Bromo Substituent

The bromine atom at the C-7 position of the benzopyran ring serves as a key functional handle, enabling a variety of transformations that are fundamental to the diversification of the core structure. The carbon-bromine bond can be readily targeted for substitution, cross-coupling, and organometallic reactions.

Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com

In the case of 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran, the bromo leaving group is para to the ether oxygen of the pyran ring. This oxygen atom is an electron-donating group, which increases the electron density of the aromatic ring. Consequently, the ring is deactivated towards attack by nucleophiles, making the standard addition-elimination SNAr mechanism highly unfavorable. Without the required activation by electron-withdrawing substituents, harsh reaction conditions would be necessary, likely leading to low yields and side reactions. Therefore, direct diversification of the scaffold via nucleophilic aromatic substitution at the bromo position is not a commonly employed or efficient strategy.

The bromo substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govharvard.edu It is a robust method for forming new carbon-carbon single bonds, enabling the synthesis of biaryl compounds and the introduction of various alkyl and vinyl groups at the 7-position. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to create a new carbon-carbon triple bond, yielding an arylethyne derivative. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diethylamine. organic-chemistry.org Copper-free variations of this reaction have also been developed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a carbon-carbon bond by coupling the aryl bromide with an alkene. nih.gov This transformation results in the formation of a substituted alkene, providing a direct method for the vinylation of the dihydrobenzopyran core. The reaction requires a palladium catalyst and a base to proceed.

The table below summarizes the key aspects of these important cross-coupling reactions as they apply to aryl bromides like this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryls, Alkyl/Vinyl-substituted arenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Aryl-substituted alkynes |

| Heck | Alkene (R-CH=CH₂) | C(sp²)–C(sp²) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) | Substituted alkenes (Styrenes) |

The carbon-bromine bond can be converted into a highly nucleophilic carbon-metal bond, transforming the molecule into a potent building block for reaction with a wide range of electrophiles.

The most common transformation of this type is the formation of a Grignard reagent . libretexts.org This is achieved by reacting this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduadichemistry.com This reaction involves the oxidative insertion of magnesium into the C-Br bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. The resulting Grignard reagent can then be used to form new carbon-carbon bonds by reacting it with electrophiles such as:

Carbon dioxide (CO₂), which after acidic workup yields a carboxylic acid.

Aldehydes and ketones, which produce secondary and tertiary alcohols, respectively.

Esters, which can be converted into tertiary alcohols.

Similarly, an organolithium reagent can be generated. This is typically accomplished through a lithium-halogen exchange reaction by treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 7-lithio derivative is also a powerful nucleophile with reactivity similar to that of the Grignard reagent. Strict anhydrous and inert atmosphere conditions are essential for the successful preparation and use of both Grignard and organolithium reagents to prevent their decomposition by moisture. researchgate.net

Modifications of the Dihydrobenzopyran Ring System

The saturated heterocyclic ring of the dihydrobenzopyran nucleus offers additional opportunities for chemical modification, distinct from the reactions on the aromatic portion.

The C-4 position of the this compound is a benzylic methylene (B1212753) group (a CH₂ group adjacent to the benzene (B151609) ring). Benzylic C-H bonds are weaker than typical aliphatic C-H bonds and are thus more susceptible to oxidation. masterorganicchemistry.com

This position can be selectively oxidized using strong oxidizing agents to form a carbonyl group. nih.gov Reagents commonly employed for benzylic oxidation include hot, concentrated potassium permanganate (B83412) (KMnO₄) or various forms of chromic acid (e.g., H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄). youtube.comambeed.com The reaction requires the presence of at least one hydrogen atom at the benzylic position. Since the C-4 position has two benzylic hydrogens, it is readily oxidized. This transformation converts the dihydrobenzopyran into the corresponding 7-bromo-2,2-dimethylchroman-4-one, a valuable synthetic intermediate for further functionalization at the C-3 position or for reactions involving the newly formed ketone. rsc.org

The dihydrobenzopyran ring system is generally stable due to the thermodynamic stability conferred by the fused aromatic ring. Unlike simple dihydropyrans, which can be susceptible to acid-catalyzed ring opening, the chroman nucleus does not readily undergo such processes under normal conditions. beilstein-journals.org

Ring opening would require cleavage of the ether bond, a transformation that typically necessitates harsh conditions, such as treatment with very strong acids (e.g., HBr or HI) at high temperatures. Even under these conditions, the reaction may not be clean and could lead to a mixture of products.

Rearrangement reactions are also not characteristic of the parent 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran scaffold. While rearrangements are known in more complex, highly functionalized benzopyran systems, they are usually driven by specific structural features or substituents that are absent in this molecule. wiley-vch.de The stability of the chroman ring means that it generally remains intact during transformations at other parts of the molecule, such as the bromo substituent, making it a reliable and robust structural framework.

Derivatization at Aromatic Ring Positions (beyond the C-7 bromine)

Introduction of Additional Electrophilic or Nucleophilic Substituents

The benzene ring of the this compound scaffold can undergo further substitution, primarily through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the combined electronic effects of the existing substituents: the cyclic ether oxygen, the gem-dimethyl group, and the bromine atom.

Directing Effects:

The alkoxy group (the ether oxygen at position 1) is a powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C-6 and C-8 positions.

The alkyl substituents at C-2 provide weak activation and are also ortho, para-directors.

The bromine atom at C-7 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance electron donation. uci.edu It directs incoming electrophiles to the C-6 and C-8 positions.

The cumulative effect of these substituents strongly favors electrophilic attack at the C-6 and C-8 positions, which are ortho and para to the strongly activating oxygen atom and ortho to the bromine atom.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of another halogen (e.g., -Cl or -Br) using a halogen in the presence of a Lewis acid catalyst. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. This is a reliable method for introducing ketone functionalities onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Synthesis of Fused Ring Systems from Dihydrobenzopyran Scaffolds

The dihydrobenzopyran scaffold serves as a foundational structure for the synthesis of more complex, polycyclic systems. Fused heterocyclic rings can be constructed onto the benzopyran core, most commonly by utilizing functional groups on the pyran ring. clockss.org This approach, where a heterocyclic ring is formed on a pre-existing benzopyran, is a common strategy. clockss.org

One prominent method involves using a 3-acylchromone or a chroman-4-one as a starting point. These intermediates contain carbonyl functionalities that can react with various reagents to build a new fused ring.

Examples of Fused Systems Synthesized from Benzopyran Precursors:

| Starting Benzopyran Derivative | Reagent(s) | Fused Heterocyclic System |

| 3-Acylchromone | Hydrazine derivatives | Pyrazole-fused benzopyran |

| Chroman-4-one | α,β-Unsaturated nitriles | Pyridine-fused benzopyran |

| 3-Formylchromone | Enamines | Pyridine-fused benzopyran |

| o-Hydroxyaryl enaminones | Cascade reactions | Functionalized chromones |

Another powerful technique is the intramolecular Heck reaction, where a palladium catalyst is used to form a new ring. For example, an O-allylated ether derived from a bromo-substituted benzopyran can undergo cyclization to form a fused pyran ring. espublisher.com This methodology provides an efficient route to construct tetracyclic systems from the benzopyran core. espublisher.com

Development of Novel this compound Analogs and Libraries

The this compound scaffold is a valuable template for the development of chemical libraries and novel analogs for biological screening. The functional handles present on the molecule, particularly the C-7 bromine atom and the C-4 position (via the chroman-4-one), allow for systematic structural diversification.

The bromine atom at the C-7 position is particularly useful as a synthetic handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Key Diversification Strategies:

Suzuki-Miyaura Coupling: The C-7 bromine can be readily coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters. libretexts.orgorganic-chemistry.org This reaction introduces diverse aromatic and unsaturated moieties at this position, allowing for extensive exploration of the structure-activity relationship (SAR).

Stille Coupling: This reaction uses organotin reagents to couple with the aryl bromide, offering an alternative to the Suzuki coupling for introducing alkyl, alkenyl, and aryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C-7 position.

Sonogashira Coupling: This reaction couples the aryl bromide with terminal alkynes, introducing alkynyl substituents onto the aromatic ring.

In addition to derivatization at C-7, the C-4 position provides another point for diversification, as described in section 3.2.3. By combining modifications at both the C-4 and C-7 positions, large and structurally diverse chemical libraries can be generated from the parent scaffold. For example, a library of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl) carboxamides was synthesized and evaluated for pharmacological activity, with analogs bearing a 6-bromo substituent showing potent myorelaxant effects. nih.gov

| Position | Reaction Type | Example Reagent | Introduced Moiety |

| C-7 | Suzuki Coupling | Phenylboronic acid | Phenyl |

| C-7 | Buchwald-Hartwig Amination | Piperidine | Piperidinyl |

| C-7 | Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

| C-4 (via ketone) | Reductive Amination | Aniline, NaBH₃CN | Phenylamino |

Mechanistic Investigations of Chemical Transformations and Reactions

Elucidation of Reaction Pathways for Dihydrobenzopyran Formation

The construction of the dihydrobenzopyran ring system can be achieved through several strategic approaches. A common method involves the acid-catalyzed reaction of a substituted phenol (B47542), such as 3-bromophenol, with an isoprenoid unit. This transformation can be envisioned as a formal [3+3] annulation and is characterized by the formation of key intermediates that dictate the reaction's progress. chemrxiv.org Another powerful strategy is the Prins cyclization, which involves the reaction of an alkenol with an aldehyde, and has been extensively developed for the stereoselective synthesis of tetrahydropyran rings. nih.govnih.gov

A widely accepted mechanism for the formation of the dihydrobenzopyran ring, particularly under acidic conditions, proceeds through ionic intermediates. mdpi.com The reaction between a phenol and an aldehyde or its equivalent generates a key oxocarbenium ion. mdpi.com This electrophilic species is central to the cyclization step.

In a plausible pathway for the synthesis of 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran, a Lewis or Brønsted acid first activates a precursor, such as a homoallylic alcohol, which then reacts to form an oxocarbenium ion. This intermediate is a resonance-stabilized cation, with the positive charge delocalized between a carbon and an oxygen atom. The subsequent intramolecular electrophilic attack on the electron-rich aromatic ring of the bromophenol derivative leads to the closure of the pyran ring. This cyclization is an example of a 6-endo cyclization, which forms the six-membered heterocyclic core. mdpi.com The stability of the resulting carbocation intermediate, which is then neutralized, drives the reaction forward.

While some heterocyclic syntheses proceed through concerted pericyclic reactions, such as the Diels-Alder reaction, the formation of the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran ring via acid catalysis is generally considered a stepwise process. researchgate.net

A concerted mechanism involves the simultaneous formation of new sigma bonds through a single transition state, with no discrete intermediates. nih.gov In contrast, the acid-catalyzed cyclization described above is stepwise, involving the distinct formation of the oxocarbenium ion followed by the ring-closing C-C bond formation. This stepwise nature is characteristic of many ionic reactions, including the Prins cyclization. While formal cycloaddition pathways can be drawn, the involvement of discrete, charged intermediates distinguishes these reactions from truly concerted cycloadditions.

Catalysts, particularly Lewis acids and Brønsted acids, play an indispensable role in promoting the cyclization reactions that form dihydrobenzopyrans. chemrxiv.orgmdpi.com They function by activating the carbonyl or alcohol functional groups of the starting materials, thereby facilitating the generation of the critical oxocarbenium ion intermediate. mdpi.com

Commonly employed catalysts include:

Lewis Acids : Aluminum chloride (AlCl₃), indium(III) chloride (InCl₃), and boron trifluoride etherate (BF₃·OEt₂) are effective in promoting these transformations. nih.gov

Brønsted Acids : Strong acids like triflimide (HNTf₂) can catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to furnish chromanes under mild conditions. chemrxiv.org

The choice of catalyst can influence reaction efficiency and selectivity. For instance, in silyl-Prins cyclizations, trimethylsilyl trifluoromethanesulfonate (TMSOTf) not only promotes the formation of the oxocarbenium intermediate but also facilitates the final elimination step in a tandem sequence. mdpi.com

| Catalyst Type | Example Catalyst | Role in Reaction | Typical Reaction |

|---|---|---|---|

| Lewis Acid | InCl₃ | Activates aldehyde/alcohol for oxocarbenium ion formation | Prins Cyclization nih.gov |

| Lewis Acid | AlCl₃ | Promotes cyclization of aryl ethers | Friedel-Crafts type alkylation |

| Brønsted Acid | HNTf₂ (Triflimide) | Protonates alcohol to facilitate carbocation formation | Annulation of benzylic alcohols and alkenes chemrxiv.org |

| Silylating Agent / Lewis Acid | TMSOTf | Promotes oxocarbenium formation and subsequent elimination | Silyl-Prins Cyclization mdpi.com |

Understanding Regioselectivity and Stereoselectivity in Dihydrobenzopyran Synthesis

Controlling selectivity is paramount in the synthesis of substituted heterocycles. For this compound, regioselectivity determines the position of the bromine atom, while stereoselectivity, though not relevant for the achiral target compound itself, is a crucial consideration in the synthesis of substituted analogs.

Regioselectivity : The formation of the 7-bromo isomer is dictated by the starting material and the reaction mechanism. In syntheses starting from 3-bromophenol, the cyclization must occur at the C2 position of the phenol, which is one of the positions ortho to the hydroxyl group. The regiochemical outcome of such electrophilic aromatic substitutions is influenced by the directing effects of both the hydroxyl group (strongly activating, ortho-para directing) and the bromine atom (deactivating, ortho-para directing). In the Claisen rearrangement of meta-substituted allyl aryl ethers, electron-withdrawing groups can strongly direct the rearrangement to the more hindered ortho position. nih.gov Computational studies suggest this is primarily an electronic effect. nih.gov This directing influence is key to achieving the desired 7-bromo substitution pattern.

Stereoselectivity : The target molecule, this compound, does not possess any stereocenters. However, in the synthesis of related dihydrobenzopyrans with substituents at the C3 and/or C4 positions, controlling stereochemistry is a significant challenge. In reactions like the Prins cyclization, high diastereoselectivity is often achieved. researchgate.net This stereocontrol is typically explained by a chair-like transition state in which the substituents preferentially occupy pseudoequatorial positions to minimize steric repulsion. mdpi.com This leads to the formation of specific cis or trans isomers with high fidelity. mdpi.comfigshare.com

Mechanistic Studies of Functionalization Reactions of Brominated Dihydrobenzopyrans

The bromine atom at the C7 position of the dihydrobenzopyran ring serves as a versatile functional handle for introducing further molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions. nih.govnih.gov

The general mechanism for these transformations begins with the oxidative addition of a low-valent palladium(0) complex into the aryl-bromine bond of the dihydrobenzopyran. This step forms a square planar palladium(II) intermediate. The subsequent steps depend on the specific cross-coupling reaction:

Suzuki Coupling : In the presence of a base, a boronic acid or ester undergoes transmetalation with the palladium(II) complex, replacing the bromide with the organic group from the boron reagent.

Heck Reaction : An alkene coordinates to the palladium center. This is followed by a migratory insertion step, where the aryl group from the palladium complex adds across the double bond of the alkene. wikipedia.org

Both reaction pathways conclude with a reductive elimination step. In Suzuki coupling, this step directly forms the new carbon-carbon bond between the dihydrobenzopyran ring and the new aryl or alkyl group, regenerating the palladium(0) catalyst. tcichemicals.com In the Heck reaction, a β-hydride elimination occurs after migratory insertion, followed by reductive elimination to release the product and regenerate the Pd(0) catalyst. youtube.com These catalytic cycles allow for the efficient construction of diverse derivatives from the brominated precursor. nih.govwikipedia.org

Kinetic and Thermodynamic Aspects of Dihydrobenzopyran Transformations

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org This principle is relevant when competing reaction pathways can lead to different products, such as regioisomers in an aromatic substitution or cyclization reaction.

Kinetic Control : At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. masterorganicchemistry.comyoutube.com This product is known as the kinetic product.

Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the major product will be the most stable one, regardless of how quickly it is formed. libretexts.orgjackwestin.com This is the thermodynamic product.

In the synthesis of this compound, if the cyclization of a 3-bromophenol precursor could potentially occur at two different ortho positions (C2 and C6), the ratio of the resulting 7-bromo and 5-bromo isomers could be influenced by the reaction conditions. One isomer might form faster (kinetic product), while the other might be more stable (thermodynamic product). By carefully selecting the temperature and reaction time, it is possible to favor the formation of the desired 7-bromo isomer. wikipedia.org

| Compound Name | Chemical Formula | Role in Context |

|---|---|---|

| This compound | C₁₁H₁₃BrO | Subject of the article |

| 3-Bromophenol | C₆H₅BrO | Potential starting material |

| Oxocarbenium Ion | [R₂COH]⁺ | Reactive intermediate |

| Aluminum chloride | AlCl₃ | Lewis acid catalyst |

| Indium(III) chloride | InCl₃ | Lewis acid catalyst |

| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ | Lewis acid catalyst |

| Triflimide | C₂HF₆NO₄S₂ | Brønsted acid catalyst |

| Trimethylsilyl trifluoromethanesulfonate | C₄H₉F₃O₃SSi | Lewis acid catalyst |

| Palladium(0) | Pd | Active catalyst in cross-coupling |

| Aryl boronic acid | ArB(OH)₂ | Reagent in Suzuki coupling |

Investigation of Molecular Interactions and Preclinical Biological Relevance of Dihydrobenzopyran Derivatives

Exploration of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., Acetyl-CoA Carboxylases in cell lines)

No studies were found that investigated the inhibitory effects of 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran on Acetyl-CoA Carboxylases or any other specific enzymes. While the broader class of benzopyrans has been explored for various enzyme interactions, data for this specific compound is not present in the available literature.

Receptor Binding Profiling (e.g., voltage-gated sodium channels in in vitro systems)

There is no available research on the receptor binding profile of this compound, including any potential interactions with voltage-gated sodium channels.

Preclinical Assessment of Specific Biological Activities

Anti-proliferative Potency in Human Cancer Cell Lines (e.g., MCF-7, A549, H1975, HCT116, H7901)

No data is available regarding the anti-proliferative activity of this compound in the specified human cancer cell lines (MCF-7, A549, H1975, HCT116, H7901). While related benzopyran structures have been assessed for anticancer properties, this specific derivative has not been the subject of such published investigations.

Antimicrobial Potential in in vitro Bacterial and Fungal Models (e.g., Escherichia coli, Staphylococcus aureus, Aspergillus fumigatus)

There are no published studies on the antimicrobial potential of this compound against Escherichia coli, Staphylococcus aureus, or Aspergillus fumigatus.

Anti-inflammatory and Antioxidant Activity in Cell-Free or in vitro Systems

The benzopyran structure is a key component of many compounds known for their antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net While direct studies on this compound are limited, research on related structures provides insights into its potential activities.

Natural bromophenols, which share the feature of a bromine-substituted aromatic ring, are known to be effective radical scavengers. nih.gov Studies on benzylic acid-derived bromophenols have demonstrated their potential as antioxidants by evaluating their activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and their ability to reduce metal ions. nih.gov This suggests that the bromo-substituted phenyl ring within the dihydrobenzopyran structure could contribute to antioxidant capacity.

Furthermore, the broader class of benzopyran derivatives has been investigated for anti-inflammatory effects. researchgate.net Research on benzofuran-2-one derivatives, which also contain a heterocyclic ring fused to a benzene (B151609) ring, has shown that these molecules can act as antioxidants in neuronal cell models by reducing intracellular reactive oxygen species (ROS) and inducing key antioxidant defense mechanisms. nih.gov The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom to scavenge free radicals. nih.gov

Table 1: Antioxidant and Anti-inflammatory Activity of Related Compound Classes This table is interactive. Click on the headers to sort.

| Compound Class | Activity Observed | System/Assay | Reference |

|---|---|---|---|

| Benzylic Acid-Derived Bromophenols | Antioxidant, Radical Scavenging | DPPH, ABTS•+ scavenging, ion reduction assays | nih.gov |

| Benzopyran Derivatives | Anti-inflammatory | General studies | researchgate.net |

| Benzofuran-2-one Derivatives | Antioxidant | Cellular models (SH-SY5Y cells) | nih.gov |

Vasorelaxant Activity in Isolated Tissue Preparations (e.g., Mouse Thoracic Aorta)

Derivatives of the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran scaffold have been identified as direct vasodilators. nih.gov The vasorelaxant effects of such compounds are typically investigated in vitro using isolated arterial preparations, such as rat or mouse thoracic aorta rings. nih.govnih.govmdpi.com

In a typical experimental setup, aortic rings are suspended in an organ bath and pre-contracted with an agent like phenylephrine (B352888) to induce a stable tone. nih.govmdpi.com The test compound is then added in increasing concentrations to determine its ability to relax the pre-contracted tissue. mdpi.com The involvement of the endothelium can be assessed by comparing responses in endothelium-intact and endothelium-denuded aortic rings. nih.gov

Studies on related dihydrobenzopyran derivatives have shown that they can induce vasorelaxation, an effect that contributes to their blood pressure-lowering capabilities. nih.gov This vasorelaxant action is often linked to the modulation of ion channels or other signaling pathways within vascular smooth muscle cells. nih.govmdpi.com For instance, the mechanisms underlying vasorelaxation for various plant extracts and compounds have been linked to effects on K+ channels and calcium (Ca2+) channels. nih.govnih.govmdpi.com The antioxidant properties of some compounds may also support vasorelaxant effects by reducing the impact of reactive oxygen species in the vasculature. nih.gov

Antihypertensive Research in Non-Human Animal Models (e.g., conscious DOCA/saline treated hypertensive rat)

The direct vasodilator properties of substituted 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran derivatives translate into significant antihypertensive activity in preclinical animal models. nih.gov A key model for studying hypertension is the deoxycorticosterone acetate (B1210297) (DOCA)/saline treated rat, which develops hypertension that is sensitive to vasodilator drugs. nih.gov

In a pivotal study, a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols was evaluated for antihypertensive activity in conscious DOCA/saline hypertensive rats. nih.gov The research found that these compounds produced marked antihypertensive effects, with potency comparable to the established clinical agents hydralazine (B1673433) (a direct vasodilator) and nifedipine (B1678770) (a calcium channel antagonist). nih.gov

Notably, the study revealed that while substitution with a strong electron-withdrawing group at the 6-position was optimal for activity, a 7-nitro analogue also retained significant antihypertensive properties. nih.gov This finding is particularly relevant for this compound, as both the nitro group and the bromine atom are electron-withdrawing and located at the same position on the benzopyran ring.

Table 2: Antihypertensive Activity of Substituted Dihydrobenzopyran Derivatives in DOCA/Saline Rats This table is interactive. Click on the headers to sort.

| Substitution Pattern | Activity | Comparison | Reference |

|---|---|---|---|

| 6-Nitro with 4-pyrrolidino | Marked Antihypertensive | Comparable to Nifedipine | nih.gov |

| 7-Nitro with 4-pyrrolidino | Marked Antihypertensive | Retained significant activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

The biological activity of dihydrobenzopyran derivatives is highly dependent on the nature and position of substituents on the core scaffold. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how these chemical features influence molecular interactions with biological targets.

Influence of Substituents on Molecular Recognition and Binding Affinity

SAR studies have demonstrated that specific substituents at key positions of the dihydrobenzopyran ring system are critical for biological activity. For the antihypertensive trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, a strong electron-withdrawing group on the aromatic ring is required for optimal blood pressure-lowering effects. nih.gov Furthermore, the nature of the amino group at the 4-position is also a key determinant of activity, with pyrrolidino and piperidino groups being particularly effective. nih.gov

In other contexts, such as the inhibition of the hypoxia-inducible factor (HIF) pathway, the 2,2-dimethyl chromene A ring was found to be important for activity. nih.gov SAR for this series showed a preference for hydrophobic groups, such as aromatic rings or small aliphatic chains, in other regions of the molecule, while the introduction of polar moieties dramatically decreased activity. nih.gov This highlights that the influence of a substituent is context-dependent and related to the specific topology and nature of the target binding site. The binding affinity of benzopyran derivatives to estrogen receptors, for example, is highly dependent on the substituents at the 3-phenyl ring. researchgate.net

Positional Effects of Bromine and Other Functionalities on Target Engagement

The position of functional groups on the benzopyran scaffold has a profound impact on target engagement and subsequent biological response. For antihypertensive dihydrobenzopyran derivatives, substitution at the 6-position with an electron-withdrawing group generally confers the highest potency. nih.gov However, the observation that a 7-nitro analogue retained marked activity indicates that the 7-position is also a viable site for modification to achieve the desired biological effect. nih.gov

This positional tolerance is crucial, suggesting that the binding pocket of the relevant biological target can accommodate functional groups at either the 6- or 7-position. Given that bromine is also an electron-withdrawing group, its placement at the 7-position in this compound could be expected to confer biological activities similar to the 7-nitro analogue, such as antihypertensive effects. nih.gov

Design Principles for Biologically Active Dihydrobenzopyran Scaffolds in Research

Based on preclinical research and SAR studies, several design principles for the development of biologically active molecules based on the dihydrobenzopyran scaffold can be formulated.

Scaffold Integrity: The 3,4-dihydro-2H-1-benzopyran ring system serves as a robust scaffold for introducing functional groups in a defined three-dimensional orientation. For certain targets, maintaining the fused, heterocyclic structure is critical for activity. nih.gov

Targeted Aromatic Substitution: The aromatic ring of the scaffold is a prime location for modification to tune electronic properties and create specific interactions with biological targets. For eliciting antihypertensive and vasorelaxant effects, introducing strong electron-withdrawing groups at the 6- or 7-position is a successful strategy. nih.gov

Modulation of Physicochemical Properties: Substituents can be used to modulate properties like solubility and lipophilicity. For instance, incorporating a morpholine (B109124) substituent has been shown to increase water solubility, which can positively impact the activity of a compound. nih.gov

Stereochemistry: For chiral centers within the scaffold or its substituents, the specific stereoisomer can be critical for activity. In studies of antiplasmodial chromane (B1220400) derivatives, the R-enantiomer was found to be significantly more active than the S-enantiomer, emphasizing the importance of stereochemistry in molecular recognition. mdpi.com

Bioisosteric Replacement: The finding that a 7-nitro group confers similar activity to a 6-nitro group suggests that these positions may be electronically and sterically similar in the context of the target's binding site. nih.gov This allows for the principle of bioisosteric replacement, where a bromine atom at the 7-position might be explored to mimic the effects of a nitro or cyano group, potentially improving other properties like metabolic stability or toxicity profiles.

By applying these principles, researchers can rationally design novel dihydrobenzopyran derivatives with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Advanced Spectroscopic and Structural Elucidation Studies of Dihydrobenzopyran Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the covalent structure of organic molecules in solution. For 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons and the aliphatic protons of the dihydropyran ring. The protons on the aromatic ring would appear as doublets or doublets of doublets, with their chemical shifts and coupling constants being indicative of the 7-bromo substitution pattern. The methylene (B1212753) protons at positions C3 and C4 would likely appear as triplets, while the two methyl groups at C2, being chemically equivalent, would present as a sharp singlet.

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of aromatic carbons, aliphatic carbons, a quaternary carbon (C2), and an oxygen-bound aromatic carbon (C8a).

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H5 | ~7.15 | d | ~8.4 |

| H6 | ~6.95 | dd | ~8.4, ~2.1 |

| H8 | ~6.80 | d | ~2.1 |

| H4 (2H) | ~2.75 | t | ~6.8 |

| H3 (2H) | ~1.80 | t | ~6.8 |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C8a | ~153.5 |

| C4a | ~129.8 |

| C6 | ~128.5 |

| C5 | ~121.0 |

| C8 | ~118.0 |

| C7 | ~115.0 |

| C2 | ~75.0 |

| C4 | ~32.0 |

| C3 | ~22.5 |

Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY) for Stereochemical and Regiochemical Analysis

To confirm the connectivity and spatial relationships within this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the aromatic protons H5 and H6, and H6 and H8, confirming their ortho and meta relationships, respectively. A clear correlation between the triplets corresponding to the C3 and C4 methylene protons would confirm their adjacent positions in the dihydropyran ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign which proton signals correspond to which carbon signals, for instance, linking the triplet at ~2.75 ppm to the carbon at ~32.0 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations would include the methyl protons (~1.35 ppm) to the C2 quaternary carbon (~75.0 ppm) and the C3 methylene carbon (~22.5 ppm). Correlations from the C4 protons (~2.75 ppm) to the aromatic carbons C4a and C5 would confirm the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this molecule, NOESY would show correlations between the C2-methyl protons and the C3-methylene protons, as well as between the C4-methylene protons and the aromatic proton at C5, confirming the dihydrobenzopyran structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For C₁₁H₁₃BrO, HRMS would confirm the molecular weight and formula by matching the experimental mass to the calculated exact mass. A key feature would be the isotopic pattern for bromine; the presence of two peaks of nearly equal intensity (M+ and M+2), separated by two mass units, is a definitive indicator of a single bromine atom in the molecule. researchgate.netchemconnections.orgyoutube.com

Electron ionization (EI) would likely cause fragmentation of the parent molecule. The fragmentation pathway can provide further structural confirmation. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathway:

Loss of a methyl group: A primary fragmentation event would be the cleavage of a methyl group from the gem-dimethyl group at C2, leading to a stable benzylic carbocation. This would result in a fragment ion at [M-15]⁺.

Retro-Diels-Alder (RDA) reaction: The dihydropyran ring could undergo a characteristic RDA fragmentation, leading to the loss of isobutylene (B52900) (C₄H₈) from the molecular ion.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment at [M-79/81]⁺.

Expected HRMS Data and Major Fragments

| Ion/Fragment | Formula | Calculated m/z | Observed m/z (Predicted) | Isotopic Pattern |

|---|---|---|---|---|

| [M]⁺ | C₁₁H₁₃⁷⁹BrO | 240.0150 | ~240.015 | M+ |

| [M+2]⁺ | C₁₁H₁₃⁸¹BrO | 242.0130 | ~242.013 | M+2 (Ratio ~1:1) |

| [M-CH₃]⁺ | C₁₀H₁₀⁷⁹BrO | 224.9915 | ~224.992 | Contains Br |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Novel Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net This data would confirm the planar geometry of the benzene (B151609) ring and the half-chair or envelope conformation typical of the dihydropyran ring. researchgate.net Furthermore, it would show how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as C-H···π or Br···Br contacts. researchgate.netnih.gov As the target molecule is achiral, this analysis would not determine an absolute configuration but would provide an unequivocal confirmation of its constitution and conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemistry Determination

Chiroptical spectroscopy techniques, such as circular dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov

The structure of this compound lacks any stereocenters or elements of chirality. The C2 position has two identical methyl groups, and there are no other chiral centers in the molecule. It possesses a plane of symmetry that includes the aromatic ring. Therefore, the molecule is achiral.

Consequently, this compound will not exhibit any circular dichroism and cannot exist as enantiomers. The concept of enantiomeric excess is not applicable to this compound. Chiroptical spectroscopy would not be a relevant technique for its structural analysis. mdpi.com

Application of Spectroscopic Methods in Reaction Mechanistic Research

The spectroscopic techniques detailed above are powerful tools for investigating reaction mechanisms. For reactions involving dihydrobenzopyran scaffolds, these methods can be used to identify reactants, products, intermediates, and byproducts.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 7 Bromo 3,4 Dihydro 2h 1 Benzopyran

Development of Novel and Sustainable Synthetic Routes to Dihydrobenzopyran Scaffolds

The development of efficient and environmentally friendly synthetic methods is paramount in modern chemistry. Future research will likely focus on creating novel and sustainable routes to the dihydrobenzopyran core. Green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions, are central to this endeavor. researchgate.netsemanticscholar.org

Key areas of exploration include:

One-Pot Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules from simple precursors in a single step, which is highly compatible with the goals of sustainable chemistry. researchgate.netsemanticscholar.org

Catalysis: The use of heterogeneous catalysts, particularly magnetic nanocatalysts, provides advantages like operational simplicity, high yields, and easy catalyst recovery and reuse. researchgate.net The development of novel organocatalysts, such as N-heterocyclic carbenes (NHCs), has also proven versatile in synthesizing related pyran skeletons. mdpi.com

Alternative Energy Sources: Employing methods like ultrasonic irradiation can lead to shorter reaction times and improved yields under milder conditions. researchgate.net Visible-light-mediated synthesis presents another sustainable approach, avoiding the need for photocatalysts and harsh conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Dihydrobenzopyran Scaffolds

| Approach | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple starting materials. | High efficiency, atom economy, reduced waste. | Design of new MCRs for diverse dihydrobenzopyran analogs. |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., magnetic nanoparticles). | Easy separation and recyclability, thermal stability. researchgate.net | Development of more active and selective heterogeneous catalysts. |

| Visible-Light Photoredox Catalysis | Utilizes visible light as an energy source. | Environmentally friendly, mild reaction conditions. mdpi.com | Expanding the scope of photocatalytic cyclization reactions. |

| Organocatalysis | Employs small organic molecules as catalysts. | Metal-free, often high enantioselectivity. mdpi.com | Discovery of new organocatalytic systems for asymmetric synthesis. |

Expanding the Scope of Functionalization and Derivatization for Enhanced Research Utility

The bromine atom at the 7-position of 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran serves as a versatile handle for a wide range of chemical modifications. Expanding the toolbox of functionalization and derivatization reactions is crucial for creating libraries of novel compounds with enhanced properties for various research applications. nih.gov

Future efforts will likely concentrate on:

Cross-Coupling Reactions: Palladium-mediated reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to introduce a variety of aryl, heteroaryl, and amino groups at the 7-position, significantly expanding the chemical diversity of the scaffold. researchgate.net

Diversity-Oriented Synthesis (DOS): This strategy aims to efficiently generate collections of structurally diverse small molecules from a common intermediate. nih.govresearchgate.net Applying DOS principles will allow for the construction of large libraries of polyheterocyclic benzopyran derivatives for high-throughput screening. researchgate.net

Late-Stage Functionalization: Developing methods for the selective modification of the dihydrobenzopyran core at later stages of a synthetic sequence allows for the rapid generation of analogs from a common advanced intermediate.

The ability to introduce a wide range of substituents will facilitate the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug discovery and material science applications.

Deeper Mechanistic Understanding of Complex Transformations and Catalytic Processes

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For dihydrobenzopyran synthesis and functionalization, future research should aim to elucidate the intricate details of complex transformations and catalytic cycles.

Areas requiring further investigation include:

Catalytic Intermediates: The identification and characterization of key intermediates in catalytic cycles, such as Breslow intermediates and α,β-unsaturated acylazoliums in N-heterocyclic carbene catalysis, can provide valuable insights into the reaction pathway. mdpi.com

Stereocontrol: For the synthesis of chiral dihydrobenzopyran derivatives, a deep understanding of the factors governing enantioselectivity and diastereoselectivity is essential for designing more effective asymmetric catalysts.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools for modeling reaction pathways, predicting transition state geometries, and rationalizing experimental observations.

By combining experimental studies with computational modeling, researchers can gain a comprehensive understanding of the underlying mechanisms, leading to the rational design of improved catalytic systems and the discovery of novel transformations. The electronic modification of catalyst components, as seen in the incorporation of copper into gold-palladium nanoalloys for enhanced catalytic activity, highlights the subtleties that mechanistic studies can uncover. mdpi.com

Identification of Novel Biological Targets and Preclinical Therapeutic Concepts for Dihydrobenzopyran Derivatives

The benzopyran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities. ijbpas.com Derivatives have shown potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. ijbpas.comnih.gov

Future research in this area should focus on:

Target Identification: Utilizing chemical biology approaches and high-throughput screening of diverse dihydrobenzopyran libraries to identify novel protein targets and signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the dihydrobenzopyran scaffold to understand the structural requirements for potent and selective activity against specific biological targets. For instance, studies on related benzoxazines have shown that specific substitutions can significantly enhance anticancer potency. mdpi.com

Preclinical Development: Advancing promising lead compounds through preclinical studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles. Recent studies have identified benzopyran derivatives with potent anti-tubercular activity, suggesting their potential as lead candidates for further optimization. researchgate.net

Table 2: Reported Biological Activities of Benzopyran Derivatives

| Activity | Target/Mechanism (Example) | Reference Compound Class |

|---|---|---|

| Anticancer | Cyclin-dependent kinase-2 (CDK2) inhibition, Tubulin polymerization inhibition. mdpi.comnih.gov | 4H-pyran, 4-substituted isoflavans. mdpi.comnih.gov |

| Antitubercular | Inhibition of Mycobacterium tuberculosis. | N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea derivatives. researchgate.net |

| Antibacterial | Broad-spectrum activity. | 4H-chromeno[2,3-d]pyrimidines. ijbpas.com |

| Antiviral | Anti-HIV activity. | General benzopyran derivatives. ijbpas.com |

| Anti-inflammatory | Inhibition of inflammatory pathways. | General benzopyran derivatives. nih.gov |

Exploration of Advanced Material Science Applications for Dihydrobenzopyran-Based Polymers or Frameworks

Beyond its biomedical potential, the dihydrobenzopyran scaffold can be incorporated into advanced materials. The structural rigidity and potential for functionalization make it an attractive building block for polymers and coordination frameworks.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs): The dihydrobenzopyran moiety can be functionalized with coordinating groups, such as carboxylic acids or pyridyls, to serve as an organic linker for the construction of MOFs. nih.govresearchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. nih.gov The use of oligomeric ligands to direct the framework structure is a promising strategy. nih.govrsc.org

Stimuli-Responsive Materials: By incorporating dihydrobenzopyran units into polymers or hydrogels, it may be possible to create materials that respond to external stimuli such as pH, light, or temperature. MOF-based hydrogels, for example, have been developed for stimuli-responsive drug delivery. nih.gov

Luminescent Materials: Certain benzopyran derivatives exhibit interesting photophysical properties. Exploration of these properties could lead to the development of new fluorescent probes or materials for optoelectronic applications.

The versatility of the dihydrobenzopyran core provides a platform for designing novel materials with tailored properties for a wide range of technological applications.

Integration of Artificial Intelligence and Machine Learning in Dihydrobenzopyran Research for Synthesis and Molecular Design

Future applications include:

Predictive Modeling: Using ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual dihydrobenzopyran derivatives. nih.gov This allows for the efficient in silico screening of vast chemical spaces. ijpsjournal.com

De Novo Molecular Design: Employing generative models (e.g., RNNs, VAEs, GANs) to design novel dihydrobenzopyran structures with desired property profiles from scratch. ijpsjournal.com

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise optimal and efficient synthetic routes to target dihydrobenzopyran molecules. digitellinc.com

Autonomous Discovery: The creation of "closed-loop" systems that integrate AI-driven design, automated synthesis, and high-throughput screening can dramatically accelerate the discovery-optimization cycle. nih.gov

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of dihydrobenzopyran derivatives more intelligently and efficiently, leading to the faster discovery of new molecules with impactful applications. unibe.chijpsjournal.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-7-bromo-3,4-dihydro-2H-1-benzopyran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of propargyl ethers to form the benzopyran core, followed by bromination. Thermal cyclization of meta-substituted propargyl ethers yields predominantly 5- or 7-substituted derivatives, with 7-substitution favored under controlled conditions (e.g., reflux in carbon tetrachloride with n-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as initiators). Purification via recrystallization (ethyl acetate) or chromatography is critical for isolating the brominated product .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze the aromatic proton environment (e.g., singlet for 2,2-dimethyl groups at δ 1.2–1.4 ppm) and bromine-induced deshielding in the 7-position.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 283) and isotopic patterns characteristic of bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent degradation. Avoid exposure to light due to potential photolytic cleavage of the benzopyran ring. Use amber glass vials and minimize contact with oxidizing agents, as brominated aromatic compounds may undergo dehalogenation under harsh conditions .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent at the 7-position influence the compound’s reactivity in further functionalization?

- Methodological Answer : The bromine atom directs electrophilic substitution to the 5- and 8-positions via resonance and inductive effects. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, while palladium-catalyzed cross-coupling (Suzuki-Miyaura) enables aryl group introduction at the 7-position. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

- Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., demethylation or hydroxylation).

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life.

- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. How can researchers design derivatives to enhance selectivity for target enzymes (e.g., kinases or oxidoreductases)?

- Methodological Answer : Modify the dihydro-2H-1-benzopyran scaffold by:

- Introducing polar groups (e.g., –OH or –COOH) at the 3-position to improve hydrogen bonding with active sites.

- Replacing bromine with bioisosteres (e.g., –CF₃) to maintain steric bulk while altering electronic properties.

- Use molecular docking (AutoDock Vina) to screen virtual libraries against crystallographic enzyme structures (PDB) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.